molecular formula C15H24ClN3O3 B4400004 1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride

1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride

Cat. No.: B4400004
M. Wt: 329.82 g/mol
InChI Key: CSZVNVAFTXAQTB-UHFFFAOYSA-N
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Description

1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride is a chemical compound with a complex structure that includes a piperazine ring substituted with a methyl group and a propyl chain linked to a nitrophenoxy group

Properties

IUPAC Name

1-methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3.ClH/c1-13-4-5-14(18(19)20)15(12-13)21-11-3-6-17-9-7-16(2)8-10-17;/h4-5,12H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZVNVAFTXAQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 5-methyl-2-nitrophenol, which is then reacted with 1-bromo-3-chloropropane to form 3-(5-methyl-2-nitrophenoxy)propyl bromide. This intermediate is subsequently reacted with 1-methylpiperazine under basic conditions to yield the target compound. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used.

    Hydrolysis: Acidic or basic solutions are typically employed.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted piperazine derivatives.

    Hydrolysis: Breakdown into smaller fragments depending on the reaction conditions.

Scientific Research Applications

1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-[3-(2-methoxy-5-nitrophenoxy)propyl]piperazine
  • 1-Methyl-4-[3-(4-nitrophenoxy)propyl]piperazine
  • 1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine

Uniqueness

1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride is unique due to the specific positioning of the nitro and methyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride
Reactant of Route 2
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1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride

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